3-Hexynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKYZNFFMIFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415575 | |
| Record name | 3-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17814-72-1 | |
| Record name | 3-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hexynoic Acid and Its Direct Precursors
Convergent and Linear Synthesis Strategies for 3-Hexynoic Acid
For a relatively small and simple molecule like this compound, synthetic routes are most often linear. A common and direct linear approach involves the oxidation of a corresponding primary alcohol.
Linear Synthesis Example: Oxidation of 3-Hexyn-1-ol
A practical and widely used linear method for preparing carboxylic acids is the oxidation of primary alcohols. In this case, this compound can be synthesized from its direct precursor, 3-hexyn-1-ol. This precursor is commercially available and can be oxidized using a variety of reagents. Strong oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid.
A typical reaction would involve Jones oxidation, where chromium trioxide (CrO₃) in aqueous sulfuric acid is added to an acetone (B3395972) solution of 3-hexyn-1-ol. The reaction proceeds through an intermediate aldehyde which is further oxidized to the final carboxylic acid product.
| Linear Synthesis via Oxidation | |
| Starting Material | 3-Hexyn-1-ol |
| Reagent | Jones Reagent (CrO₃, H₂SO₄, Acetone) |
| Intermediate | 3-Hexynal |
| Product | This compound |
| Description | This is a sequential, step-wise process characteristic of linear synthesis. |
Another plausible linear route is the carboxylation of an appropriate organometallic reagent. This involves creating a nucleophilic carbon species and reacting it with carbon dioxide. For this compound, this would start with 1-pentyne. The terminal alkyne is deprotonated with a strong base like sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium) to form the pentynylide anion. This anion then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt, which is subsequently protonated with acid to yield this compound.
Due to the straightforward nature and relatively few steps involved in these linear approaches, convergent synthesis strategies are not commonly employed for the preparation of this compound itself.
Preparation of this compound Intermediates
From this compound, various derivatives and intermediates can be prepared for further synthetic applications. A key class of intermediates is acyl chlorides, which are highly reactive and serve as versatile building blocks.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Several common reagents can be used for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
The reaction of this compound with one of these chlorinating agents yields 3-hexynoyl chloride. For instance, reacting this compound with oxalyl chloride in an anhydrous solvent like dichloromethane (B109758) provides a clean conversion. nih.gov This method is often preferred as the byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification. nih.gov
A similar transformation can be accomplished using thionyl chloride. The byproducts in this case, sulfur dioxide and hydrogen chloride, are also gases, facilitating their removal from the reaction mixture.
The table below summarizes common methods for this transformation.
| Reagent | Byproducts | Typical Conditions |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reaction is often run neat or in an inert solvent (e.g., CH₂Cl₂), sometimes with a catalytic amount of DMF. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Performed in an anhydrous, non-reactive solvent like dichloromethane. nih.gov |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | The solid PCl₅ is reacted with the carboxylic acid, often without solvent. The liquid products are separated by distillation. |
Chemical Reactivity and Transformation Studies of 3 Hexynoic Acid
Cyclization Reactions of 3-Hexynoic Acid and its Related Compounds
Research has demonstrated a one-pot cyclization of 5-hexynoic acid to produce 3-alkoxy-2-cyclohexenones in good yields, ranging from 58–90%. psu.eduresearchgate.netnih.govnih.gov This process involves the conversion of this compound to its acyl chloride derivative using oxalyl chloride. psu.eduresearchgate.netnih.govnih.gov The subsequent addition of indium(III) chloride catalyzes the cyclization to form 3-chloro-2-cyclohexenone. psu.eduresearchgate.netnih.govnih.gov Finally, the introduction of various alcohol nucleophiles leads to the desired 3-alkoxy-2-cyclohexenones. psu.eduresearchgate.netnih.govnih.gov
The synthesis of these cyclic ketones provides a valuable alternative to traditional methods that start from 1,3-cyclohexanediones. psu.edupsu.edu The first reported carbocyclization of 5-hexynoic acid was by Tedder in 1957, which, after treatment with trifluoroacetic anhydride (B1165640) and subsequent decomposition in methanol (B129727), yielded 1,3-cyclohexanedione. researchgate.netnih.gov
The following table summarizes the yields of various 3-alkoxy-2-cyclohexenones synthesized from 5-hexynoic acid.
Table 1: Synthesis of 3-Alkoxy-2-cyclohexenones from 5-Hexynoic Acid
| Product | R Group | Yield (%) |
|---|---|---|
| 1a | Ethyl | 81 |
| 1b | Methyl | 72 |
| 1c | n-Propyl | 89 |
| 1d | Isopropyl | 74 |
| 1e | n-Butyl | 74 |
| 1f | sec-Butyl | 70 |
| 1g | tert-Butyl | 0 |
| 1h | Phenyl | 62 |
| 1i | Benzyl | 58 |
| 1j | Allyl | 90 |
Data sourced from Hylden et al., 2011. researchgate.net
The proposed mechanism for the one-pot conversion of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones begins with the transformation of the carboxylic acid into an acyl chloride. psu.edupsu.edu This is achieved by treating the 5-hexynoic acid with oxalyl chloride. psu.edunih.gov The in situ addition of a Lewis acid, such as indium(III) chloride, then promotes the intramolecular cyclization of the resulting 5-hexynoyl chloride. psu.edupsu.edu This step forms a key intermediate, 3-chloro-2-cyclohexenone. psu.edunih.gov
The final step of the reaction involves quenching the mixture with an alcohol nucleophile. psu.edupsu.edu This results in a conjugate addition of the alcohol to the 3-chloro-2-cyclohexenone, followed by the elimination of the chloride, to yield the final 3-alkoxy-2-cyclohexenone product. researchgate.netpsu.edu The isolation of 3-chloro-2-cyclohexenone, particularly when sterically hindered alcohols like tert-butanol (B103910) are used, provides strong evidence for this proposed pathway. psu.edunih.gov A key distinction of this process is that the cyclizations are mediated by a Lewis acid. researchgate.netpsu.edu Other studies have explored rhodium-catalyzed cyclization of α,ω-alkynoic acids to form alkylidene lactones, which proceeds through cis-hydrido-carboxylate and cis-hydrido-σ-vinyl intermediates. rsc.orgrsc.org
Various Lewis acids have been screened for their effectiveness in catalyzing the cyclization of 5-hexynoyl chloride. While several Lewis acids can promote the reaction, indium(III) chloride has been identified as a particularly effective catalyst. researchgate.net
A study comparing different Lewis acids for the cyclization of 5-hexynoyl chloride quenched with ethanol (B145695) revealed significant differences in yield.
Table 2: Effect of Lewis Acid on the Cyclization of 5-Hexynoyl Chloride
| Entry | Lewis Acid | Yield (%) |
|---|---|---|
| 1 | AgBF₄ | No reaction |
| 2 | AlCl₃ | 26 |
| 3 | TiCl₄ | No reaction |
| 4 | InCl₃ | 71 |
| 5 | BiCl₃ | 17 |
| 6 | CuCl₂ | 4 |
| 7 | ZnCl₂ | 8 |
| 8 | FeCl₃ | 63 |
Data sourced from Hylden et al., 2011. researchgate.net
As the table indicates, indium(III) chloride provided the highest yield under the tested conditions. researchgate.net While iron(III) chloride also showed considerable activity, other Lewis acids like aluminum chloride, bismuth(III) chloride, copper(II) chloride, and zinc(II) chloride were less effective. researchgate.net Silver tetrafluoroborate (B81430) and titanium(IV) chloride did not promote the cyclization at all. researchgate.net Further research has also explored the use of gold(III) complexes as catalysts for the lactonization of 4-hexynoic acid. acs.org Palladium-catalyzed cyclization of alkynoic acids has also been developed to form complex ring systems like vinyl dioxanones. acs.orgnih.gov
Derivatization Strategies of this compound
The internal alkyne group in this compound is a versatile functional group that can undergo various transformations. Like other internal alkynes, it can be reduced to either a cis- or trans-alkene, or fully saturated to an alkane. masterorganicchemistry.comdummies.com Addition reactions across the triple bond can introduce new functional groups. For instance, halogenation with reagents like bromine can lead to tetrabromides. dummies.com
Hydration reactions, such as oxymercuration, can convert the alkyne to a ketone. dummies.com However, for internal alkynes like this compound, this reaction can lead to a mixture of two ketone products due to the similar substitution on both sides of the triple bond. dummies.com Oxidative cleavage of the alkyne with strong oxidizing agents like ozone or potassium permanganate (B83412) results in the formation of carboxylic acids. masterorganicchemistry.com
Recent advancements in catalysis have expanded the repertoire of alkyne functionalization. Palladium-catalyzed three-component reactions, such as syn-1,2-arylmethylation, allow for the stereoselective synthesis of tetrasubstituted olefins from internal alkynes. nih.gov Other transition-metal-catalyzed reactions enable hydroarylation and other additions, often with high regio- and stereocontrol, which can be influenced by directing groups within the alkyne-containing molecule. acs.org
The carboxylic acid group of this compound undergoes typical reactions of this functional group, primarily nucleophilic acyl substitution. khanacademy.org
Esterification : One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org For example, methyl 2-hexynoate has been prepared through the esterification of 2-hexynoic acid. orgsyn.org Specific reagents like diazomethane (B1218177) can be used for the preparation of methyl esters. libretexts.org N-Hydroxysuccinimide (NHS) esters and sulfotetrafluorophenyl (STP) esters of hexynoic acid are also commercially available, which are used for labeling biomolecules. lumiprobe.comlumiprobe.com
Amide Formation : The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. khanacademy.org
Acid Chloride Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. psu.edukhanacademy.org This acyl chloride is a key intermediate in the synthesis of other derivatives, including esters and amides, as well as in cyclization reactions. psu.edu
Salt Formation : As an acid, this compound reacts with bases to form carboxylate salts. libretexts.org Reaction with alkali metal hydroxides or simple amines yields water-soluble ionic salts. libretexts.org
Enzyme-catalyzed reactions are also employed for transformations involving the carboxylic acid group. For instance, lipases can be used for the enantioselective hydrolysis of racemic esters of hexynoic acid derivatives to produce optically active acids. google.com
Derivatives of 3 Hexynoic Acid: Synthesis and Structural Characterization
Synthesis of Amino Acid Derivatives of Hexynoic Acids
Preparation of (S)-3-amino-5-hexynoic acid and its Protected Analogues
Protected analogues of these amino acids are crucial for their incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. The most common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. BOC-(S)-3-amino-5-hexynoic acid is a commercially available derivative that serves as a key intermediate for further chemical modifications. chemicalbook.com The hydrochloride salt of the parent amino acid, (S)-3-amino-5-hexynoic acid hydrochloride, is also available and is used for various labeling and detection purposes in biochemical studies. thermofisher.comfishersci.co.uk
The structural features of these compounds, particularly the presence of a terminal alkyne, make them valuable for "click chemistry" reactions, allowing for their conjugation to other molecules with high efficiency and specificity.
Table 1: Physicochemical Properties of (S)-3-Amino-5-hexynoic acid and its Hydrochloride Salt
| Property | (S)-3-Amino-5-hexynoic acid | (S)-3-Amino-5-hexynoic acid hydrochloride |
| CAS Number | 270596-46-8 thermofisher.com | 270596-46-8 thermofisher.com |
| Molecular Formula | C₆H₉NO₂ | C₆H₁₀ClNO₂ |
| Formula Weight | 127.14 g/mol | 163.6 g/mol thermofisher.com |
| Solubility | Not specified | Soluble in water (90 g/L at 25°C) fishersci.co.uk |
| Physical Form | Not specified | Solid |
| Notes | Air sensitive fishersci.co.uk | Incompatible with oxidizing agents fishersci.co.uk |
Isolation and Synthesis of Naturally Occurring Alkynyl Amino Acids Related to Hexynoic Acid
Nature provides a diverse array of non-proteinogenic amino acids, some of which contain alkyne functionalities. nih.gov Among these are compounds structurally related to hexynoic acid, such as 2-amino-4-methyl-5-hexynoic acid and 2-amino-4-hydroxy-5-hexynoic acid. nih.gov These naturally occurring alkynyl amino acids are of significant interest due to their potential biological activities.
The synthesis of such complex amino acids often presents a considerable challenge, particularly in establishing the correct stereochemistry. researchgate.net Synthetic strategies have been developed to access α-quaternary α-ethynyl α-amino acids, which are an important class of non-proteinogenic amino acids for the development of therapeutic peptides and enzyme inhibitors. researchgate.net For instance, racemic protected α-ethynylphenylalanine has been synthesized from DL-2-benzylserine, with the enantiomers being resolved by HPLC on a chiral stationary phase. researchgate.net
Furthermore, the synthesis of various heterocyclic substituted α-amino acids has been achieved through the cyclocondensation of (S)-2-tert-butoxycarbonylamino-4-oxohex-5-ynoic acid tert-butyl ester with different reagents. psu.edu This approach highlights the versatility of alkynyl ketone moieties in constructing diverse amino acid scaffolds. psu.edu
Development of Phenyl-Hexynoic Acid Derivatives as Pharmacological Probes
Phenyl-hexynoic acid derivatives have emerged as valuable tools in pharmacological research, particularly as probes for studying G-protein coupled receptors (GPCRs). A notable example is the development of 3-phenyl-4-hexynoic acid derivatives as agonists for GPR40, a receptor implicated in metabolic diseases. google.comgoogle.com These compounds are being investigated for their potential in the treatment of conditions such as insulin (B600854) resistance and type 2 diabetes. google.com
The synthesis of these derivatives often involves coupling a phenyl-containing moiety to a hexynoic acid backbone. The resulting compounds can then be evaluated for their ability to bind to and activate specific receptors. In addition to their therapeutic potential, these derivatives also serve as pharmacological probes to elucidate the structure and function of their target proteins.
Another application of hexynoic acid derivatives as pharmacological probes is in the development of N-acyl-N-alkyl sulfonamide (NASA) probes for the ligand-directed covalent labeling of GPCRs. nih.gov In this approach, a high-affinity ligand is functionalized with a reactive group, such as an alkyne, which can then be used for "click" chemistry to attach a reporter molecule. For example, 5-hexynoic acid has been coupled to a sulfonamide ligand to create a probe for the adenosine (B11128) A2B receptor. nih.gov
Synthesis of Bioactive Conjugates Utilizing Hexynoic Acid Moieties
The alkyne group of hexynoic acid provides a versatile handle for the synthesis of a wide range of bioactive conjugates through chemoselective ligation reactions. rsc.org
Formation of Glycoconjugates via Hexynoic Acid Chloride Reactions
Hexynoic acid chloride is a reactive derivative of hexynoic acid that can be used to form ester or amide linkages with other molecules. This reactivity is particularly useful in the synthesis of glycoconjugates, which are important for studying carbohydrate-protein interactions and for the development of vaccines and therapeutics. researchgate.netnih.gov
The general principle involves the reaction of hexynoic acid chloride with a hydroxyl or amino group on a carbohydrate moiety. libretexts.org This results in the formation of a hexynoate ester or amide, respectively, which introduces an alkyne functionality into the carbohydrate structure. This alkyne can then be further modified using click chemistry to attach other molecules, such as peptides or fluorescent dyes.
An example of this approach is the synthesis of betulin (B1666924) derivatives, where hexynoic acid chloride was reacted with betulin to form monoesters. mdpi.com While not a direct glycoconjugate synthesis, this demonstrates the utility of hexynoic acid chloride in modifying complex natural products.
Table 2: General Reactivity of Acid Chlorides
| Reactant | Product |
| Water | Carboxylic Acid libretexts.org |
| Alcohol | Ester libretexts.org |
| Ammonia | Primary Amide libretexts.org |
| Primary Amine | Secondary Amide libretexts.org |
| Secondary Amine | Tertiary Amide libretexts.org |
| Carboxylic Acid | Anhydride (B1165640) libretexts.org |
| Grignard Reagent | Tertiary Alcohol libretexts.org |
| Lithium Diorganocopper | Ketone libretexts.org |
Preparation of Sialic Acid Analogues Incorporating Hexynyl Units (e.g., N-(1-oxohex-5-ynyl)neuraminic acid)
Sialic acids are a family of nine-carbon carboxylated sugars that play crucial roles in many biological processes. nih.gov The synthesis of sialic acid analogues is a key strategy for developing tools to study these processes and for creating potential therapeutics. nih.gov
One such analogue is N-(1-oxohex-5-ynyl)neuraminic acid (Neu5Hex), which has been synthesized and used for the metabolic labeling of sialoglycans. beilstein-journals.org The synthesis of Neu5Hex involves the acylation of the amino group of neuraminic acid with 5-hexynoic acid. beilstein-journals.org Once incorporated into cellular glycans, the alkyne handle of Neu5Hex can be chemoselectively ligated to azide-containing probes for visualization and analysis. beilstein-journals.org
The synthesis of other sialic acid analogues often involves the selective modification of the N-acetylneuraminic acid (Neu5Ac) scaffold. chemrxiv.org For example, 4-O-alkylated Neu5Ac derivatives have been prepared, demonstrating the feasibility of modifying the hydroxyl groups of the sugar. chemrxiv.org These synthetic efforts expand the chemical toolbox available for probing the biological functions of sialic acids. chemrxiv.org
Pharmacological and Biological Investigations of 3 Hexynoic Acid and Its Derivatives
Modulation of Cellular Processes by 3-Hexynoic Acid and its Structural Analogues
The structural characteristics of this compound and its analogues, particularly the presence of a reactive alkyne group, position them as intriguing molecules for the modulation of various cellular processes. The introduction of specific functional groups to the hexynoic acid backbone can significantly influence their biological activity. For instance, derivatives containing naphthalene (B1677914) and phenyl rings with modifications like trifluoromethyl groups are often explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The hexynoic acid moiety itself can facilitate specific biochemical interactions, potentially leading to the inhibition of enzymes or the modulation of receptor activities. ontosight.ai
The stereochemistry of these analogues can also be a critical determinant of their biological effects. For example, the enantiomeric form of a derivative like (R)-3-Amino-5-hexynoic acid can be crucial for its interaction with biological targets such as receptors or enzymes. This highlights the importance of stereospecific synthesis in developing targeted therapeutic agents.
Furthermore, the conjugation of this compound derivatives with other molecules, such as glucose or fatty acids, can alter their cellular uptake and metabolic pathways. For example, "click" chemistry has been used to link menadione, a synthetic form of vitamin K, to glucose and fatty acid derivatives via an alkyne handle, creating compounds with altered cytotoxicity profiles. biorxiv.org This approach allows for the targeted delivery of the active moiety to specific cells or tissues, potentially enhancing therapeutic efficacy while minimizing off-target effects. The ability to modify cellular processes through these structural variations makes this compound derivatives a versatile scaffold for drug discovery.
Evaluation of Antimicrobial Properties Exhibited by Hexynoic Acid Derivatives
Derivatives of hexynoic acid have been investigated for their potential as antimicrobial agents. The core structure of hexynoic acid can be modified to enhance its activity against various pathogens. For instance, some derivatives of amino acids containing an alkyne group have shown potential antimicrobial activity. smolecule.com This suggests that the incorporation of an alkyne functional group, a key feature of hexynoic acid, into other molecular scaffolds could be a viable strategy for developing new antimicrobial drugs.
The general principle of antimicrobial action for organic acids is often related to their ability to disrupt the cell membrane of microorganisms. mdpi.com Phenolic acids, for example, have demonstrated antimicrobial properties against a range of bacteria, including drug-resistant strains. mdpi.com While not direct derivatives of hexynoic acid, the structure-activity relationships observed in these compounds, where antimicrobial efficacy can be influenced by the number and position of functional groups, provide valuable insights for the design of novel hexynoic acid-based antimicrobials.
Furthermore, the combination of a hexynoic acid moiety with other known antimicrobial agents can lead to synergistic effects. For example, derivatives of usnic acid, a known antibiotic, have been synthesized and shown to possess good antibacterial and strong antifungal activity. nih.gov Similarly, novel derivatives of rutin (B1680289) with 6-aminopenicillanic acid have demonstrated good antimicrobial activity against both gram-positive and gram-negative bacteria. farmaciajournal.com These findings support the potential of using hexynoic acid as a building block to create new and more effective antimicrobial compounds.
Interactions with Biological Macromolecules and Enzymatic Systems
The interaction of this compound and its derivatives with biological macromolecules, such as proteins and nucleic acids, is a key determinant of their biological activity. nih.gov These interactions are governed by a combination of hydrophobic and electrostatic forces. nih.gov The alkyne group in this compound can participate in various chemical reactions, allowing for covalent modification of proteins and other biomolecules. researchgate.net This "tag-and-modify" approach, where a reactive chemical group is introduced into a protein, allows for site-specific labeling and functionalization. researchgate.net
Enzymes, being proteins, are a major class of targets for this compound derivatives. These compounds can act as inhibitors or modulators of enzymatic activity. For example, some derivatives have been investigated for their ability to inhibit enzymes involved in gluconeogenesis and glycogenolysis, processes that are critical in metabolic diseases like diabetes. google.com The specific binding of these derivatives to the active site or allosteric sites of an enzyme can alter its conformation and, consequently, its catalytic function. The study of these interactions is crucial for understanding the mechanism of action of these compounds and for designing more potent and selective enzyme inhibitors.
The interaction with macromolecules also extends to nucleic acids. While less explored for this compound itself, the principles of small molecule-nucleic acid interactions are well-established. atlanticoer-relatlantique.ca The ability of a small molecule to bind to specific DNA or RNA structures can modulate gene expression and other cellular processes. The development of this compound derivatives that can selectively target nucleic acid structures could open up new avenues for therapeutic intervention.
Implications for Drug Discovery and Rational Drug Design
The unique chemical properties of this compound and its derivatives make them valuable scaffolds in rational drug design. scitechnol.com This approach begins with identifying a biological target, such as a protein or enzyme, that is involved in a disease process. scitechnol.comnih.gov Computational methods can then be used to design molecules that are predicted to bind to this target with high affinity and selectivity. nih.gov The alkyne group of this compound provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of compounds for screening. acs.org
Quantitative structure-activity relationship (QSAR) studies are a key component of rational drug design. bbau.ac.in By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, researchers can identify the key structural features that are responsible for the desired effect. nih.gov This information can then be used to design new, more potent, and selective drug candidates. The ability to systematically modify the structure of this compound makes it an ideal candidate for QSAR studies.
Agonistic Activity of Phenyl-Hexynoic Acid Derivatives Towards GPR40 Receptors
Phenyl-hexynoic acid derivatives have emerged as a significant class of agonists for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). google.com GPR40 is primarily expressed in pancreatic beta cells and plays a crucial role in mediating the insulinotropic effects of fatty acids. google.comresearchgate.net Activation of GPR40 enhances glucose-dependent insulin (B600854) secretion, making it an attractive therapeutic target for the treatment of type 2 diabetes. google.com
The general structure of these GPR40 agonists mimics that of natural fatty acid ligands, typically comprising a carboxylic acid head group, which is believed to be responsible for receptor binding, and a hydrophobic tail connected by a linker. google.com In the case of phenyl-hexynoic acid derivatives, the phenyl group and the hexynoic acid chain form this crucial structure. The invention of novel 3-phenyl-4-hexynoic acid derivatives has shown promising GPR40 receptor agonistic activity. google.comgoogle.com
Some of these synthetic modulators have progressed to clinical trials. However, challenges such as potential hepatotoxicity have been observed with some GPR40 agonists, which is thought to be related to the inhibition of bile acid transporters rather than a direct effect of GPR40 activation. google.com Therefore, ongoing research focuses on developing GPR40 agonists, such as novel 3-phenyl-4-hexynoic acid derivatives, that are potent and selective for the receptor without exhibiting off-target effects. google.comdntb.gov.ua The discovery of compounds like CPL207280, a novel GPR40/FFA1-specific agonist, highlights the continued interest in this class of molecules for the treatment of metabolic diseases. dntb.gov.ua
Exploration of this compound in Insect Pheromone Research
While direct use of this compound as an insect pheromone is not prominently documented, its structural motifs and the broader class of fatty acid-derived molecules are central to insect communication and pest management. frontiersin.org Pheromones are chemical signals used by insects for various purposes, including attracting mates. researchgate.net Many insect sex pheromones are derived from fatty acids and are typically composed of C10-C18 chains with functional groups like alcohols, aldehydes, and acetates. frontiersin.org
Research in this area focuses on identifying, synthesizing, and utilizing these pheromones for environmentally friendly pest control. unl.edu For instance, genetically modified plants have been engineered to produce insect pheromone precursors, which can then be used in lures for monitoring and mating disruption of pests like the diamondback moth and cotton bollworm. unl.edu
The synthesis of pheromones often involves complex chemical steps. The principles of chemical synthesis used to create these complex molecules could be applied to derivatives of this compound to explore their potential as novel insect attractants or repellents. frontiersin.org The study of compounds that elicit responses in insect antennae, such as certain hexenal (B1195481) derivatives, provides a basis for designing new semiochemicals. wur.nl Although not a direct application of this compound, the field of insect pheromone research offers a context where the chemical properties of such fatty acid analogues could be explored for agricultural applications.
Applications in Bioorthogonal Metabolic Glycoengineering Utilizing Hexynyl-Modified Biomolecules
Bioorthogonal metabolic glycoengineering is a powerful technique used to study and manipulate glycans in living systems. frontiersin.org This method involves introducing chemically modified sugars into cells, where they are incorporated into the cellular glycan structures. nih.gov These modified sugars contain a "bioorthogonal" chemical reporter, such as an alkyne group, which can then be selectively reacted with a probe for visualization or isolation. uni-konstanz.de
Hexynyl-modified biomolecules, including those derived from or analogous to this compound, play a significant role in this field. For example, N-(1-oxohex-5-ynyl)neuraminic acid (Neu5Hex), a sialic acid analogue containing a hexyne group, has been used for the bioorthogonal metabolic labeling of human larynx carcinoma cells. beilstein-journals.org The alkyne group serves as a handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of fluorescent dyes or other tags. biorxiv.orguni-muenchen.de
This technology has broad applications, from fundamental studies of glycan biology to the development of new diagnostic and therapeutic strategies. researchgate.netresearchgate.net By labeling specific glycan populations, researchers can track their dynamics, identify their binding partners, and understand their roles in cellular processes. The ability to precisely modify biomolecules with hexynyl groups provides a versatile tool for chemical biologists to probe and manipulate the complex world of the cellular glycome.
Applications of 3 Hexynoic Acid in Advanced Materials and Bioconjugation
Utilization in Click Chemistry for Bioconjugation Applications
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they can proceed in complex biological environments without interfering with native biochemical processes. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne (like that in 3-Hexynoic acid) with an azide to form a stable triazole linkage. organic-chemistry.orgnih.gov An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne, making it highly suitable for applications in living systems. organic-chemistry.orgresearchgate.net
The alkyne group on this compound serves as a versatile chemical handle. Once incorporated into a molecule of interest, it can be selectively reacted with an azide-modified partner, enabling the precise and stable linking of two different chemical entities. This strategy is central to its applications in labeling biomolecules, designing drug delivery systems, and functionalizing nanoparticles.
Chemical Labeling and Site-Specific Modification of Biomolecules
The ability to attach probes, tags, or other functional molecules to specific sites on biomolecules like proteins and nucleic acids is critical for studying their function and dynamics. mdpi.com Site-specific modification using traditional methods can be challenging due to the presence of multiple reactive functional groups on a protein's surface. nih.gov
The introduction of a bioorthogonal chemical reporter, such as the alkyne group from this compound, provides a unique reactive site. researchgate.net This "tag-and-modify" strategy involves two steps: first, the alkyne-bearing acid is incorporated into the biomolecule, for instance, by attaching it to a specific amino acid residue. Second, an azide-containing molecule of interest (e.g., a fluorescent dye or an affinity probe) is "clicked" onto the alkyne tag. nih.gov This approach allows for the precise and covalent labeling of biomolecules with high efficiency and selectivity, even in complex biological mixtures. researchgate.net
Table 1: Comparison of Key Click Chemistry Reactions for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Alkyne Reactant | Terminal Alkyne (e.g., from this compound) | Cyclooctyne (strained ring) |
| Azide Reactant | Organic Azide | Organic Azide |
| Catalyst Required | Copper(I) | None |
| Key Advantage | High reaction rates and yields. nih.gov | Bioorthogonal; no metal catalyst needed, reducing cytotoxicity concerns. organic-chemistry.orgresearchgate.net |
| Primary Product | 1,4-disubstituted 1,2,3-triazole. | A stable triazole linkage. researchgate.net |
| Common Use Case | In vitro labeling, material synthesis. | In vivo imaging and labeling in living cells and organisms. researchgate.net |
Engineering of Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. mdpi.comresearcher.life Nanoparticles, polymers, and antibodies are often used as carriers to transport drugs to specific cells or tissues. researchgate.netnih.gov Click chemistry provides a robust method for constructing these complex systems.
This compound can be used to functionalize either the drug carrier or the therapeutic molecule itself. For example, the carboxylic acid end of this compound can be linked to a nanoparticle or polymer backbone, leaving the alkyne group exposed on the surface. This alkyne handle can then be used to attach azide-modified targeting ligands (e.g., antibodies or peptides that bind to cancer cells) or the drug payload. mdpi.com This modular approach allows for the straightforward synthesis of precisely defined drug delivery vehicles, such as antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells. researchgate.net
Conjugation to Inorganic Nanoparticles (e.g., Zinc Oxide Nanoparticles) for Biomedical Research
Inorganic nanoparticles, such as those made from gold, iron oxide, or zinc oxide, are widely used in biomedical imaging and diagnostics. researchgate.net To be effective, their surfaces must be functionalized with biomolecules to ensure biocompatibility, colloidal stability, and specific targeting. organic-chemistry.orgresearchgate.net
This compound can act as a bifunctional linker for this purpose. The carboxylic acid group can anchor to the surface of metal oxide nanoparticles like zinc oxide, while the terminal alkyne group is presented to the surrounding environment. This alkyne-functionalized nanoparticle can then be conjugated to azide-containing biomolecules—such as DNA, proteins, or antibodies—via a click reaction. This covalent attachment strategy provides a stable and controlled way to create hybrid nanomaterials for applications ranging from molecular imaging to diagnostics. researchgate.net
Role in the Development of Functional Materials
The alkyne functionality of this compound is not only useful for bioconjugation but also for the synthesis and modification of advanced functional materials, including polymers and organic-inorganic hybrids.
Incorporation into Polymers and Materials Requiring Alkyne Functionalities
Introducing alkyne groups into polymer chains allows for post-polymerization modification using click chemistry. This is a powerful tool for creating complex polymer architectures and functional materials. For example, a molecule similar to this compound, pentynoic acid, can be used to add a terminal alkyne to the end of a polymer chain like poly(ethylene glycol) (PEG). uakron.edu
This "clickable" polymer can then be readily conjugated to other polymers to form block copolymers or functionalized with various molecules to create materials with tailored properties. uakron.edu This strategy is also employed in the development of thermosetting polymers, where azide-alkyne cycloaddition can be used as an alternative curing mechanism to form cross-linked networks. By incorporating this compound as a monomer or modifying agent, material scientists can create scaffolds that are easily functionalized for a wide range of applications.
Synthesis of Hybrid Biomaterials (e.g., Polyhedral Oligomeric Silsesquioxane (POSS) Conjugates)
Polyhedral Oligomeric Silsesquioxane (POSS) is a unique class of hybrid material with a silica-like inorganic core and organic functional groups at its corners. This nanostructured molecule is an ideal building block for creating advanced hybrid materials with enhanced thermal stability, mechanical strength, and biocompatibility. nih.govuakron.edu
Click chemistry is a key strategy for synthesizing functional POSS-based biomaterials. Azide-functionalized POSS molecules can be synthesized and subsequently used as a core scaffold. Molecules like this compound, containing an alkyne group, can then be "clicked" onto the azide groups on the POSS cage. This allows for the precise attachment of carboxylic acid functionalities, which can be used to improve solubility or serve as points for further conjugation to drugs or other biomolecules. This approach enables the construction of well-defined, multifunctional organic-inorganic hybrid materials for biomedical applications such as drug delivery and tissue engineering.
Table 2: Summary of Applications for this compound Functionality
| Application Area | Role of this compound | Key Chemical Reaction | Resulting Product/System |
|---|---|---|---|
| Bioconjugation | Provides an alkyne "handle" for labeling. | CuAAC or SPAAC | Site-specifically labeled proteins, nucleic acids, etc. mdpi.com |
| Drug Delivery | Acts as a linker to attach drugs or targeting ligands to a carrier. | CuAAC or SPAAC | Targeted nanoparticles, Antibody-Drug Conjugates (ADCs). researchgate.netmdpi.com |
| Nanoparticle Functionalization | Anchors to nanoparticle surface and presents an alkyne for conjugation. | CuAAC or SPAAC | Bio-functionalized inorganic nanoparticles for imaging/diagnostics. researchgate.net |
| Polymer Science | Introduces alkyne groups into polymer backbones for modification. | CuAAC | Functional polymers, block copolymers, cross-linked materials. uakron.edu |
| Hybrid Biomaterials | Covalently attaches to a core scaffold like POSS. | CuAAC | Functionalized organic-inorganic hybrid materials (e.g., POSS conjugates). |
Intermediate Role in the Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its bifunctional nature, characterized by a terminal alkyne group and a carboxylic acid moiety, allows it to be a versatile building block in various synthetic pathways.
Applications in Pharmaceutical Synthesis
In the pharmaceutical industry, derivatives of this compound are instrumental in creating novel therapeutic agents. A significant area of application is in the development of agonists for the G-protein coupled receptor 40 (GPR40), which is a target for the treatment of type 2 diabetes. google.comwipo.intpatsnap.com Activation of GPR40 in pancreatic beta cells enhances glucose-stimulated insulin (B600854) secretion, making its agonists a promising class of antidiabetic drugs. researchgate.netmdpi.com
Research has led to the synthesis and patenting of various 3-phenyl-4-hexynoic acid derivatives that exhibit potent GPR40 agonist activity. google.comwipo.intgoogle.com These compounds are designed to mimic the action of endogenous free fatty acids, the natural ligands for GPR40. patsnap.com The hexynoic acid backbone forms a crucial part of the molecular structure that allows for effective binding to the receptor and initiation of the desired biological response. The general structure of these agonists often includes a carboxylic acid headgroup, which is believed to be key for receptor binding, and a hydrophobic tail connected by a linker. nih.gov
The synthesis of these pharmaceutical agents often involves multi-step processes where the this compound framework is modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, modifications at the alpha-carbon of the propionic acid structure have been explored to enhance efficacy and reduce the risk of drug-induced liver injury by creating more stable metabolites. nih.gov
Below is a table summarizing some patented 3-phenyl-4-hexynoic acid derivatives and their intended therapeutic application:
| Derivative Name/Description | Patent/Reference | Therapeutic Application |
| 3-phenyl-4-hexynoic acid derivatives | WO2019134984A1 | GPR40 receptor agonists for Type 2 Diabetes treatment google.comwipo.int |
| (3R/S)-3-[4-(Prop-2-yn-1-yloxy)phenyl]hex-4-ynoic acid | W02005/086661 | GPR40 modulator google.com |
| Aryloxyalkylene-substituted hydroxyphenylhexynoic acid derivatives | US2012/004166 | GPR40 activating and glucose plasma lowering activity google.com |
| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | MDPI, 2023 | Full FFAR1 (GPR40) agonists with hypoglycemic effects mdpi.com |
Potential Applications in Agrochemical Synthesis
In the agrochemical field, this compound represents a potential precursor for the synthesis of various active ingredients, particularly fungicides. The 1,2,4-triazole class of fungicides is of significant economic importance, widely used to protect crops by inhibiting fungal growth. google.comsolarchem.cn The mode of action for these fungicides involves the inhibition of the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi. nih.govnih.gov
The synthesis of these triazole-based fungicides often employs reactions where an alkyne functional group is highly valuable. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for creating the 1,2,3-triazole ring system. wikipedia.orgmdpi.com Given that this compound possesses a reactive alkyne group, it can be considered a suitable synthon for building such heterocyclic structures.
While direct examples of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structure is well-suited for established synthetic routes. The carboxylic acid end can be used to link to other molecular fragments, while the alkyne end can participate in cycloaddition reactions to form the core triazole ring of the fungicide.
The table below illustrates the potential role of this compound as an intermediate in the synthesis of triazole fungicides:
| Agrochemical Class | Key Synthetic Reaction | Potential Role of this compound |
| 1,2,3-Triazole Fungicides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides the alkyne component for the [3+2] cycloaddition with an azide-containing molecule to form the triazole ring. mdpi.com |
| 1,2,4-Triazole Fungicides | N-alkylation of triazole salts with alkyl halides | Can be converted to an appropriate alkyl halide derivative to alkylate the triazole ring system. nih.gov |
The unique bifunctional structure of this compound, containing both a carboxylic acid and an alkyne group, makes it a molecule of interest for applications in advanced materials science and bioconjugation. These fields often rely on "linker" or "scaffold" molecules to connect different components, and the dual reactivity of this compound is ideal for this purpose.
Role in Bioconjugation
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule such as a protein or nucleic acid. nih.gov This technique is fundamental in drug delivery, diagnostics, and the study of biological processes. A key reaction in this field is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific joining of molecules in complex biological environments. nih.govspringernature.comnih.gov
This compound is a prime candidate for use in such bioconjugation strategies. Its alkyne group can readily participate in CuAAC reactions with azide-tagged biomolecules. The carboxylic acid group, on the other hand, can be activated to form an amide bond with an amine group on another molecule, such as a fluorescent dye, a drug payload, or a targeting ligand. This allows this compound to act as a heterobifunctional linker, connecting two different molecular entities with high specificity.
Applications in Advanced Materials
In the realm of materials science, the synthesis of functional polymers with tailored properties is a major focus. oup.com Alkyne-functionalized monomers are valuable building blocks for creating advanced polymers through various polymerization techniques, including click polymerizations and Sonogashira coupling reactions. oup.comdigitellinc.com These methods allow for the construction of conjugated polymers and other materials with specific electronic, optical, or mechanical properties.
This compound can serve as a functional monomer in polymer synthesis. The alkyne group can be polymerized to form the polymer backbone, while the carboxylic acid side chain remains available for post-polymerization modification. acs.orgnih.gov This allows for the attachment of various functional groups along the polymer chain, leading to materials designed for specific applications such as drug delivery systems, sensors, or specialized coatings. For example, polyesters functionalized with terminal alkyne groups can be cross-linked using thiol-yne chemistry to create soft, biocompatible elastomers suitable for tissue engineering applications. nih.govresearchgate.net
The table below outlines the functional groups of this compound and their potential roles in these advanced applications:
| Functional Group | Relevant Reaction(s) | Application Area | Role of this compound |
| Alkyne (-C≡C-) | Azide-Alkyne Cycloaddition (Click Chemistry), Thiol-yne reactions, Sonogashira coupling | Bioconjugation, Polymer Synthesis | Provides a reactive handle for linking to azide-modified biomolecules or for forming a polymer backbone. nih.govoup.comnih.gov |
| Carboxylic Acid (-COOH) | Amide bond formation (Amidation), Esterification | Bioconjugation, Polymer Synthesis | Allows for attachment to amine- or alcohol-containing molecules (e.g., drugs, dyes, other monomers) before or after polymerization. |
Advanced Spectroscopic and Analytical Techniques for the Characterization and Study of 3 Hexynoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the identification of functional groups.
In a study involving the synthesis of 2,2,2-trichloroethyl (hex-3-ynoyloxy)carbamate, derived from 3-Hexynoic acid, key proton signals were identified. googleapis.com The terminal methyl group (CH₃) protons appear as a triplet at approximately 1.13 ppm, and the methylene (B1212753) group (CH₂) adjacent to the alkyne shows a complex signal, a quartet of triplets, around 2.20 ppm. googleapis.com
Further data from diethyl 2-(N-benzylhex-3-ynamido)malonate, another derivative, shows the methylene protons adjacent to the carbonyl group (CH₂CO) as a quartet at δ 3.28-3.36 ppm, while the methyl protons next to the alkyne (CH₃CC) appear as a triplet around δ 1.77-1.81 ppm. rsc.org Although these values are from derivative compounds, they provide a strong basis for predicting the spectrum of the parent acid. Theoretical predictions for related structures suggest the methylene protons adjacent to the carboxyl group would appear in the δ 2.6-2.8 ppm range. vulcanchem.com
Table 1: Selected ¹H NMR Data for Derivatives of this compound
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 2,2,2-trichloroethyl (hex-3-ynoyloxy)carbamate | -CH₂-CH₃ | 1.13 | Triplet (t) | googleapis.com |
| -CH₂-C≡ | 2.20 | Quartet of Triplets (qt) | googleapis.com | |
| Diethyl 2-(N-benzylhex-3-ynamido )malonate | -C≡C-CH₃ | 1.77 - 1.81 | Triplet (t) | rsc.org |
| -CH₂-CO- | 3.28 - 3.36 | Quartet (q) | rsc.org |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The most characteristic signals in this compound are those of the two sp-hybridized carbons of the alkyne bond.
Experimental data for diethyl 2-(N-benzylpent-3-ynamido)malonate, a structurally similar compound, show the alkyne carbon signals at δ 70.5 ppm and δ 80.1 ppm. rsc.org This is consistent with predictions for this compound, which place the alkyne carbon signals in the range of 75-85 ppm. vulcanchem.com The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the δ 170-175 ppm region. vulcanchem.com
Table 2: Selected ¹³C NMR Data for a Derivative of this compound
| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| Diethyl 2-(N-benzylpent-3-ynamido )malonate | Alkyne Carbons (C≡C) | 70.5, 80.1 | rsc.org |
| Carbonyl Carbon (C=O) | 169.4 | rsc.org |
Specialized heteronuclear NMR techniques, such as Phosphorus-31 (³¹P) and Silicon-29 (²⁹Si) NMR, are powerful methods for analyzing compounds that contain these specific heteroatoms. ³¹P NMR is exceptionally useful for characterizing organophosphorus compounds, researchgate.net while ²⁹Si NMR is applied to organosilicon compounds.
These techniques are not directly applicable to the analysis of pure this compound as its molecular structure (C₆H₈O₂) contains neither phosphorus nor silicon atoms. However, these methods would become essential if this compound were to be chemically modified or derivatized with reagents containing phosphorus or silicon. Such a derivatization could be performed to introduce a specific tag for monitoring reactions or for creating novel materials, at which point ³¹P or ²⁹Si NMR would be required for full structural confirmation. No studies involving such derivatization and subsequent NMR analysis were identified in the course of this research.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of a compound. This compound, with a molecular weight of 112.13 g/mol , can be readily ionized by ESI.
In positive-ion mode, it is expected to form a protonated molecule, [M+H]⁺, with a calculated m/z of 113.13. In negative-ion mode, it would lose a proton to form the carboxylate anion, [M-H]⁻, with a calculated m/z of 111.12. Experimental studies on derivatives of this compound confirm this behavior. For example, the ESI-MS analysis of diethyl 2-(N-benzylpent-3-ynamido)malonate showed not only the protonated molecule [M+H]⁺ but also a sodium adduct [M+Na]⁺, which is common in ESI-MS. rsc.org
Table 3: Calculated and Experimental ESI-MS Data
| Compound | Ion Type | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|---|
| This compound | [M+H]⁺ | 113.13 | - | - |
| [M-H]⁻ | 111.12 | - | - | |
| Diethyl 2-(N-benzylpent-3-ynamido )malonate | [M+H]⁺ | 346.19 | 346.19 | rsc.org |
| [M+Na]⁺ | 368.15 | 368.15 | rsc.org |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, but it is primarily designed for the analysis of very large, thermally fragile macromolecules such as proteins, DNA, and synthetic polymers. beilstein-journals.org In this method, the analyte is co-crystallized with a UV-absorbing matrix. A laser pulse vaporizes the matrix, which carries the intact analyte into the gas phase for analysis.
Due to its focus on high molecular weight compounds, MALDI-TOF MS is not a conventional or standard technique for the analysis of a small molecule like this compound. However, it becomes a highly relevant technique in applications where this compound is used as a building block or functional group attached to a larger structure. For example, if this compound were used to functionalize a polymer or a biomolecule (e.g., via "click" chemistry), MALDI-TOF MS would be an excellent method to characterize the resulting macromolecular product. science.govscience.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly effective for analyzing non-volatile and thermally unstable polar compounds. creative-proteomics.com In this method, the sample is dissolved in a liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily forming intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. creative-proteomics.comwikipedia.org
For this compound (C₆H₈O₂), with a molecular weight of 112.13 g/mol , FAB-MS would be expected to produce a prominent quasimolecular ion peak in the positive ion mode at an m/z (mass-to-charge ratio) of 113.1, corresponding to the [M+H]⁺ ion. In the negative ion mode, a peak at m/z 111.1, representing the [M-H]⁻ ion, would be anticipated. creative-proteomics.comtaylorandfrancis.com The observation of these ions allows for the precise determination of the molecular weight. taylorandfrancis.com FAB-MS is noted for its high sensitivity, requiring only a small amount of sample, and because it uses neutral particles for bombardment, the remaining sample can often be recovered for further analysis. creative-proteomics.com
The choice of the liquid matrix is critical as it protects the analyte from excessive fragmentation and facilitates a sustained ion current. wikipedia.orglibretexts.org While glycerol is a common matrix, others like 3-nitrobenzyl alcohol (3-NBA) may also be employed depending on the analyte's properties. wikipedia.org
Table 1: Expected Quasimolecular Ions for this compound in FAB-MS
| Ion Type | Formula | Calculated m/z | Mode |
| Protonated Molecule | [C₆H₈O₂ + H]⁺ | 113.1 | Positive |
| Deprotonated Molecule | [C₆H₈O₂ - H]⁻ | 111.1 | Negative |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate molecular structure by measuring the absorption of infrared radiation by a molecule's characteristic vibrations. wikipedia.orgmsu.edu When a molecule is exposed to IR radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes, causing transitions between vibrational energy levels. tanta.edu.eg For a vibration to be IR active, it must induce a change in the molecule's dipole moment. wikipedia.orgtanta.edu.eg
Fourier-Transform Infrared (FT-IR) spectroscopy is a modern advancement that acquires the entire spectrum simultaneously using an interferometer, offering significant advantages in speed and sensitivity over older dispersive techniques. bruker.complantsjournal.com
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). wikipedia.orgmsu.edu These vibrations are categorized as either stretching (a change in bond length) or bending (a change in bond angle). tanta.edu.egmvpsvktcollege.ac.in
Key Vibrational Modes for this compound:
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretches: Absorptions for the sp³ hybridized C-H bonds of the ethyl and propyl groups will appear just below 3000 cm⁻¹.
C≡C Stretch: A weak to medium, sharp absorption band is anticipated in the 2260-2100 cm⁻¹ region, indicative of the internal alkyne (disubstituted acetylene) group. The intensity of this peak is often weak due to the relatively small change in dipole moment during the stretching vibration of a symmetrically substituted triple bond.
C=O Stretch: A very strong and sharp absorption band will be present in the 1725-1700 cm⁻¹ range, which is characteristic of the carbonyl group in a saturated carboxylic acid.
C-O Stretch and O-H Bend: These vibrations often appear as a complex series of bands in the "fingerprint region" (below 1500 cm⁻¹). The C-O stretching vibration is typically found between 1320-1210 cm⁻¹, while the in-plane O-H bending appears around 1440-1395 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Alkane | sp³ C-H Stretch | < 3000 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |
Chromatographic Methods in Separation Science and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. openaccessjournals.com The separation is based on the differential partitioning of the components between a mobile phase and a stationary phase. lpdlabservices.co.uk
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a liquid mixture. openaccessjournals.comlpdlabservices.co.uk It is particularly useful for compounds that are non-volatile or thermally unstable. lpdlabservices.co.uk The principle involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. openaccessjournals.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov
The separation mechanism relies on the polarity of the analytes. Less polar compounds have a stronger affinity for the nonpolar stationary phase and thus elute later, while more polar compounds interact more with the mobile phase and elute earlier. As a carboxylic acid, the retention time of this compound can be manipulated by adjusting the pH of the mobile phase buffer. At a pH well below its pKa, the acid will be in its protonated, less polar form, leading to longer retention times. Conversely, at a pH above its pKa, it will be in its ionized, more polar carboxylate form, resulting in shorter retention times.
Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the carboxylic acid chromophore absorbs in the low UV range, or a mass spectrometer for HPLC-MS analysis. openaccessjournals.com HPLC is invaluable for assessing the purity of this compound and for quantifying it in complex matrices. openaccessjournals.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as assessing purity and monitoring the progress of a chemical reaction. sigmaaldrich.comualberta.ca The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass or plastic. sigmaaldrich.comsavemyexams.com
To analyze this compound, a small spot of the sample dissolved in a volatile solvent is applied to the baseline of a TLC plate. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). savemyexams.com As the eluent ascends the plate via capillary action, it carries the sample components with it. khanacademy.org
Separation occurs based on the compound's polarity. khanacademy.org Since silica gel is a polar stationary phase (normal-phase chromatography), more polar compounds will have stronger interactions (adsorption) with the silica and travel a shorter distance up the plate. savemyexams.com Less polar compounds are more soluble in the mobile phase and travel further. savemyexams.com For this compound, a moderately polar carboxylic acid, a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The ratio of these solvents is optimized to achieve good separation.
After development, the spots are visualized. Since this compound is not colored, visualization can be achieved using a UV lamp (if the plate contains a fluorescent indicator) or by staining with an agent like potassium permanganate (B83412), which reacts with the alkyne and carboxylic acid functional groups. savemyexams.com The position of the spot is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to that of a known standard.
Table 3: Comparison of HPLC and TLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase on a plate via capillary action. khanacademy.org |
| Primary Use | Quantitative analysis, purity determination, preparative separation. openaccessjournals.com | Qualitative analysis, reaction monitoring, purity assessment. ualberta.ca |
| Stationary Phase | Typically reversed-phase (e.g., C18-silica). nih.gov | Typically normal-phase (e.g., silica gel, alumina). savemyexams.com |
| Mobile Phase | Polar solvent mixture (e.g., water/methanol). nih.gov | Nonpolar/polar solvent mixture (e.g., hexane/ethyl acetate). |
| Output | Chromatogram (signal vs. retention time). | Plate with spots (visualized under UV or with stain). savemyexams.com |
| Quantification | Highly accurate via peak area integration. openaccessjournals.com | Semi-quantitative at best, based on spot size/intensity. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The technique relies on the diffraction of a beam of X-rays by the ordered array of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated, from which the exact positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov
The application of X-ray crystallography to this compound first requires the growth of a high-quality single crystal, which can be a challenging step. wikipedia.org Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a unique arrangement of spots, is recorded by a detector. wikipedia.org
The analysis of this pattern provides the dimensions of the unit cell—the basic repeating block of the crystal lattice. nih.gov Further computational processing, solving the "phase problem," and refinement lead to a detailed structural model. wikipedia.org For this compound, this would reveal:
The precise bond lengths of the C-C single bonds, the C≡C triple bond, and the C=O and C-O bonds of the carboxyl group.
The bond angles throughout the molecule, including the linear geometry of the C-C≡C-C fragment.
Crucially, the intermolecular interactions, particularly the hydrogen bonding patterns between the carboxylic acid groups of neighboring molecules, which typically form dimeric structures in the solid state.
This level of structural detail is unparalleled by other techniques and provides fundamental data for understanding the physical properties and reactivity of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the molecular formula obtained from techniques like mass spectrometry to confirm the compound's identity and purity.
The analysis of this compound (C₆H₈O₂) involves combusting a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and quantified. The masses of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced, respectively. The percentage of oxygen is typically determined by difference.
For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula.
Theoretical Elemental Composition of C₆H₈O₂:
Molecular Weight: (6 × 12.011) + (8 × 1.008) + (2 × 15.999) = 112.13 g/mol
% Carbon (C): (72.066 / 112.13) × 100% = 64.27%
% Hydrogen (H): (8.064 / 112.13) × 100% = 7.19%
% Oxygen (O): (31.998 / 112.13) × 100% = 28.54%
Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's assigned formula and its high degree of purity.
Advanced Imaging Techniques for Biological and Material Applications (e.g., PET/CT Fusion Imaging)
Advanced imaging techniques are crucial for non-invasively visualizing and quantifying physiological and pathological processes at the molecular level. Positron Emission Tomography (PET) combined with Computed Tomography (CT) represents a powerful hybrid imaging modality that provides both functional and anatomical information. radiopaedia.orgasiahealthpartners.com PET imaging tracks the biodistribution of a molecule of interest by labeling it with a positron-emitting radionuclide, while CT provides a detailed anatomical map for precise localization of the tracer's signal. radiopaedia.orgkoelis.com
While direct PET/CT imaging studies specifically utilizing this compound are not prominently documented in current literature, the methodology holds significant potential for studying its derivatives in various biological and material science contexts. To be imaged via PET, this compound would first need to be chemically modified to incorporate a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.net For instance, an ¹⁸F-labeled derivative of this compound could be synthesized. Once this radiotracer is administered, a PET scanner detects the photons produced during positron annihilation, allowing for the quantitative measurement of the tracer's concentration in different tissues over time. radiopaedia.org
The fusion of PET data with a co-registered CT scan allows researchers to pinpoint the exact anatomical location of metabolic activity. koelis.com This could be applied to:
Metabolic Studies: To investigate how this compound or its analogs are absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Target Engagement: If this compound is part of a larger molecule designed to bind to a specific biological target (like a receptor or enzyme), PET/CT could visualize and quantify this binding in vivo.
Material Science: To track the in vivo fate and stability of drug delivery systems or biomaterials functionalized with this compound. For example, nanoparticles surface-modified with a radiolabeled hexynoic acid derivative could be monitored to assess their accumulation at a target site. researchgate.netresearchgate.net
The primary quantitative metric derived from PET scans is the Standardized Uptake Value (SUV), which reflects the relative uptake of the radiotracer in a region of interest. radiopaedia.org
Table 1: Hypothetical Biodistribution Data for an ¹⁸F-Labeled this compound Derivative in a Preclinical Model
This table illustrates the type of data that could be generated from a PET/CT study to assess tissue distribution.
| Organ/Tissue | Mean Standardized Uptake Value (SUVmean) | Maximum Standardized Uptake Value (SUVmax) |
| Blood | 1.5 | 2.1 |
| Liver | 4.8 | 6.2 |
| Kidneys | 3.5 | 5.0 |
| Brain | 0.2 | 0.4 |
| Muscle | 0.8 | 1.1 |
| Tumor | 2.9 | 4.5 |
Data are hypothetical and for illustrative purposes only.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. diamond.ac.uk This technique is exceptionally sensitive to the stereochemistry and three-dimensional conformation of molecules in solution. diamond.ac.ukcreative-proteomics.com
The parent molecule, this compound, is achiral and therefore does not produce a CD signal. However, many of its derivatives, particularly those with substituted chiral centers, are optically active. google.comrsc.org For example, the introduction of a substituent such as an amino or hydroxyl group at a position other than C-3 can create a chiral center. A notable example from nature is 2R-amino-4S-hydroxy-5-hexynoic acid, a toxic amino acid isolated from a mushroom species, which contains chiral centers. rsc.org
For such chiral derivatives of this compound, CD spectroscopy is an invaluable tool for:
Determination of Absolute Configuration: By comparing the experimental CD spectrum of a new compound with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of its stereocenters can often be determined.
Enantiomeric Purity: CD spectroscopy can be used to assess the enantiomeric excess of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.
Conformational Analysis: The shape and intensity of a CD spectrum are highly dependent on the molecule's three-dimensional structure. It can be used to study conformational changes induced by factors such as solvent, temperature, or binding to other molecules (e.g., a hexynoic acid derivative binding to a protein). diamond.ac.ukscispace.com
The CD spectrum is typically plotted as molar ellipticity [θ] versus wavelength. creative-proteomics.com A positive or negative peak (known as a Cotton effect) in the spectrum corresponds to a wavelength where one circularly polarized component is absorbed more strongly than the other.
Table 2: Hypothetical Circular Dichroism Data for Enantiomers of a this compound Derivative
This table illustrates the characteristic mirror-image spectra obtained for a pair of enantiomers.
| Wavelength (nm) | Molar Ellipticity [θ] of (R)-enantiomer (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] of (S)-enantiomer (deg·cm²·dmol⁻¹) |
| 210 | +5,200 | -5,200 |
| 225 | -1,800 | +1,800 |
| 240 | 0 | 0 |
| 255 | +3,500 | -3,500 |
Data are hypothetical and for illustrative purposes only, representing characteristic Cotton effects for a chiral molecule.
Future Research Directions and Unexplored Avenues for 3 Hexynoic Acid
Development of Novel and Efficient Synthetic Routes
The synthesis of alkynoic acids, including 3-Hexynoic acid, is an area ripe for innovation. While traditional methods exist, future research will likely focus on catalytic systems that offer greater efficiency, selectivity, and sustainability.
Recent advancements in catalysis offer promising avenues for the synthesis of 3-alkynoic acids. nih.govmdpi.comresearchgate.net Metal-catalyzed approaches, in particular, have demonstrated considerable potential for the selective synthesis of unsaturated carboxylic acids. rsc.org Explored catalytic strategies for related compounds that could be adapted for this compound include:
Iron-catalyzed Cascade Synthesis: The use of earth-abundant and less toxic metals like iron is a key goal in green chemistry. Iron dibromide, for instance, has been used to catalyze the synthesis of quinazoline (B50416) alkaloids from alkynoic acids. nih.gov Investigating similar iron-based catalytic systems for the direct carboxylation of appropriate C5 precursors could provide a cost-effective and environmentally benign route to this compound.
Gold-Catalyzed Cycloisomerization: Gold catalysts have been effectively used in the cycloisomerization of alkynoic acids to form lactones. researchgate.net While this is an intramolecular reaction, the underlying principles of alkyne activation by gold complexes could be harnessed for developing intermolecular reactions to synthesize this compound.
Palladium-Catalyzed Reactions: Palladium complexes are well-known for their versatility in C-C bond formation. Research into palladium-catalyzed cyclization-alkoxycarbonylation of alkynoic acids showcases the potential of this metal in activating alkyne and carboxylic acid functionalities. nih.govnih.gov
Future research should aim to develop catalytic systems with high turnover numbers, mild reaction conditions, and the use of non-precious metal catalysts to enhance the economic and environmental viability of this compound synthesis.
Elucidation of Broader Biological Activities and Therapeutic Applications
The biological profile of this compound is largely uncharted territory. However, the known activities of structurally related short-chain fatty acids (SCFAs) and other alkynoic acids provide a strong rationale for investigating its therapeutic potential.
Table 1: Potential Therapeutic Areas for this compound Based on Related Compounds
| Therapeutic Area | Evidence from Related Compounds | Potential Application for this compound |
| Antimicrobial/Antifungal | 2-alkynoic acids exhibit bactericidal activity against Mycobacterium smegmatis. nih.gov Hexanoic acid has shown antifungal activity against Fusarium oxysporum. ijpbs.com | Investigation as a novel agent against pathogenic bacteria and fungi, potentially overcoming existing resistance mechanisms. |
| Anti-inflammatory | Short-chain fatty acids are known to have anti-inflammatory properties. | Exploration of its potential to modulate inflammatory pathways in chronic inflammatory diseases. |
| Metabolic Disorders | SCFAs are implicated in the regulation of glucose homeostasis and have been explored for diabetes treatment. | Study of its effects on metabolic parameters, including blood glucose levels and insulin (B600854) sensitivity. |
Future research should involve comprehensive screening of this compound and its derivatives against a wide range of biological targets. Studies could focus on its effects on microbial growth, inflammatory responses, and metabolic pathways. The development of prodrug strategies, similar to those for other SCFAs, could enhance its pharmacokinetic properties and therapeutic efficacy. researchgate.netrsc.orgresearchgate.net
Integration into Next-Generation Functional Materials and Nanotechnology
The unique chemical structure of this compound, featuring both a carboxylic acid and an internal alkyne, makes it an attractive building block for the creation of novel functional materials and for applications in nanotechnology.
The carboxylic acid group provides a handle for polymerization and surface functionalization, while the alkyne group can participate in various coupling reactions, such as "click chemistry." lumiprobe.com Potential avenues for research include:
Functional Polymers: this compound could serve as a functional monomer in the synthesis of polymers. rsc.orgnih.govresearchgate.net The incorporation of the alkyne moiety into the polymer backbone or as a pendant group could allow for post-polymerization modification, leading to materials with tailored properties for applications in drug delivery, coatings, and advanced manufacturing.
Self-Assembling Systems: Short-chain fatty acids are known to self-assemble into various nanostructures. researchgate.net Investigating the self-assembly behavior of this compound could lead to the development of novel hydrogels, emulsions, and drug delivery vehicles.
Nanomaterial Functionalization: The carboxylic acid group can be used to anchor this compound to the surface of nanoparticles, quantum dots, and carbon nanotubes. mdpi.com The alkyne group would then be available for further functionalization, enabling the creation of multifunctional nanomaterials for applications in bioimaging, sensing, and targeted therapy.
Computational Chemistry and Modeling Studies
In silico methods are powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. frontiersin.orgresearchgate.netnih.govmdpi.commdpi.com Computational studies on this compound are currently lacking but could provide valuable insights into its potential applications.
Future computational research could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.com This information can help in understanding its reaction mechanisms and in designing novel catalysts for its synthesis.
Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the interactions of this compound with biological macromolecules, such as enzymes and receptors. researcher.lifeajchem-a.com This can aid in the identification of potential biological targets and in the design of new therapeutic agents.
Structure-Property Relationship Modeling: By combining computational chemistry with machine learning, it is possible to develop models that predict the properties of this compound-based polymers and materials. rsc.orgresearchgate.net This can accelerate the discovery of new materials with desired functionalities.
Green Chemistry and Sustainable Synthesis Approaches for this compound Production
The principles of green chemistry are increasingly important in the chemical industry. pharmtech.com Future research on the production of this compound should prioritize the development of sustainable and environmentally friendly methods.
Key areas for exploration include:
Biocatalysis: The use of enzymes or whole-cell systems offers a green alternative to traditional chemical synthesis. illinois.edumdpi.comastrazeneca.com Research could focus on identifying or engineering enzymes that can catalyze the synthesis of this compound from renewable feedstocks. researchgate.netrsc.org Biocatalytic routes for producing related compounds, such as 3-hydroxyalkanoic acids, are already being explored. researchgate.net
Renewable Feedstocks: The development of synthetic routes that utilize biomass-derived starting materials would significantly improve the sustainability of this compound production. rsc.orgresearchgate.netresearchgate.networdpress.com This could involve the conversion of carbohydrates or lignin (B12514952) into precursors for this compound.
Atom Economy and Waste Reduction: The design of synthetic pathways that maximize atom economy and minimize waste generation is a central tenet of green chemistry. This could involve the development of catalytic reactions that proceed with high selectivity and efficiency.
By focusing on these green chemistry principles, the production of this compound can be made more sustainable, reducing its environmental impact and enhancing its potential for widespread application.
Q & A
Q. What experimental designs mitigate clustered data bias in studies involving this compound’s biological activity?
- Methodology : Use mixed-effects models to account for nested variables (e.g., repeated measurements across cell lines). For toxicity assays, randomize sample batches and apply ANOVA to isolate confounding factors. Refer to clustered data frameworks in fatty acid studies for validation .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodology : Perform acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models. Measure LD₅₀ values and histological impacts. Cross-reference with structurally similar acids like 3-Hydroxynonanoic acid, which shows low acute toxicity in preliminary studies .
Q. What strategies optimize the use of this compound in multi-step organic syntheses?
- Methodology : Employ protective group strategies (e.g., silyl ethers) to preserve the alkyne moiety during reactions. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction stoichiometry using design of experiments (DoE) principles. Computational tools like ChemDraw® can predict side reactions .
Data Analysis & Reporting Guidelines
Q. How should raw spectroscopic data be processed to ensure reproducibility?
- Methodology : Normalize spectra against internal standards (e.g., tetramethylsilane for NMR). Use software like MestReNova for peak integration and baseline correction. Document uncertainties (e.g., ±0.1 ppm for NMR shifts) and archive raw data in supplementary materials per journal guidelines .
Q. What ethical considerations apply when publishing contradictory findings on this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
